2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with a 4-methylphenyl group and a 4-(propan-2-yl)phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-isopropylaniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-aminopyrazine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core structure, known for their diverse biological activities.
Uniqueness
2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a 4-methylphenyl group and a 4-(propan-2-yl)phenyl group makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C22H22N4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C22H22N4/c1-15(2)17-8-10-19(11-9-17)24-22-21(18-6-4-16(3)5-7-18)25-20-14-23-12-13-26(20)22/h4-15,24H,1-3H3 |
InChI Key |
AQZOUSJCGGBTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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